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molecular formula C9H11NO B110321 N-Benzylacetamide CAS No. 588-46-5

N-Benzylacetamide

Cat. No. B110321
M. Wt: 149.19 g/mol
InChI Key: UZJLYRRDVFWSGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08865920B2

Procedure details

Benzylamine (1 mL) and acetic acid (20 mL) may be mixed together. The mixture may be heated at 115° C. for 17 hours. The excess acetic acid may be distilled from the reaction mixture using a rotary evaporator. The product may be crystallized from toluene. The mixture may be cooled to 0° C. and then filtered.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:9](O)(=[O:11])[CH3:10]>>[C:9]([NH:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)(=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The excess acetic acid may be distilled from the reaction mixture
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The product may be crystallized from toluene
TEMPERATURE
Type
TEMPERATURE
Details
The mixture may be cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
Smiles
C(C)(=O)NCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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